

Pharmacological Properties of UCM765: A Technical Guide

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Compound of Interest

Compound Name: UCM765

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Abstract

UCM765, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a potent and selective partial agonist for the melatonin MT2 receptor.[1][2] Extensive preclinical research has demonstrated its significant pharmacological effects on sleep architecture, anxiety-related behaviors, and nociception. Mechanistically, **UCM765** exerts its effects primarily through the activation of MT2 receptors, particularly within the reticular thalamus, leading to downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its development has been characterized by challenges related to suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability.[3][4][5] This guide provides a comprehensive overview of the pharmacological properties of **UCM765**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Pharmacodynamics

The primary mechanism of action of **UCM765** is its selective partial agonism at the melatonin MT2 receptor. This interaction underpins its observed physiological effects.

Receptor Binding Affinity

UCM765 demonstrates a high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor.[1] One study indicates its binding affinity for MT2 is approximately two orders of magnitude (or ~100-fold) higher than for MT1.[6] Another provides specific pKi values that show a selectivity of approximately 63-fold.[1] The compound does not show significant affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and histamine receptors.[1]

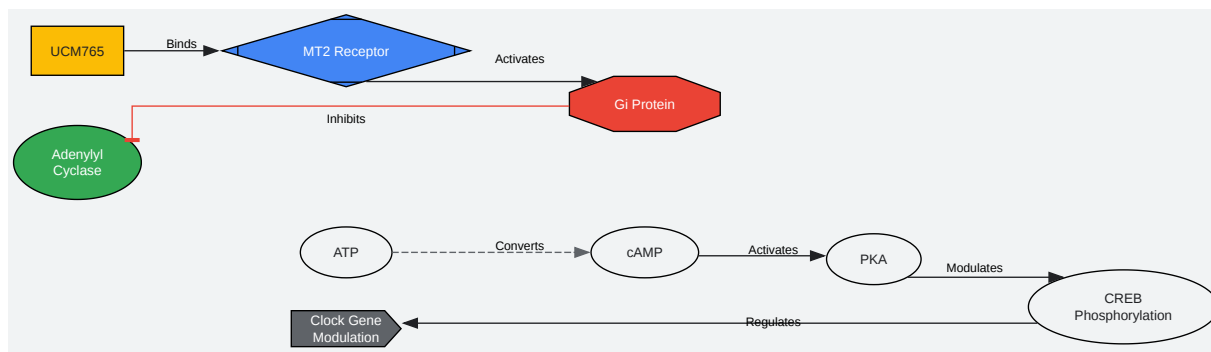
Parameter	Value	Receptor Subtype	Species	Reference
pKi	10.18	MT2	Human	[1]
8.38	MT1	Human	[1]	
Ki (Calculated)	~ 0.066 nM	MT2	Human	[1]
~ 4.17 nM	MT1	Human	[1]	
Selectivity (MT1/MT2)	~63-fold	-	Human	[1]
Intrinsic Activity	Partial Agonist (0.6)	MT2	-	[1]
Partial Agonist (0.8)	MT1	-	[1]	

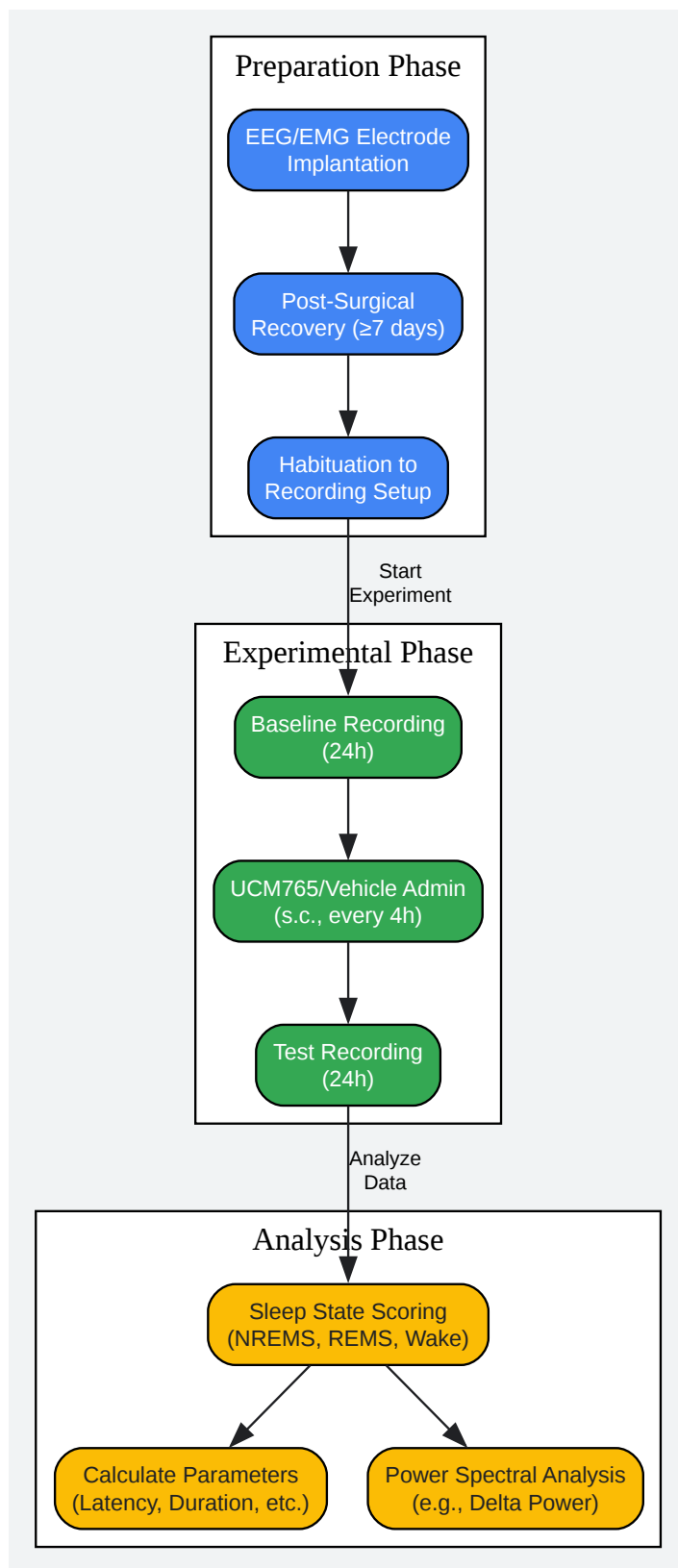
Table 1: Receptor Binding Profile of **UCM765**.

Mechanism of Action and Signaling Pathway

UCM765 is a partial agonist at MT2 receptors, which are G protein-coupled receptors (GPCRs).[1][7] The primary signaling cascade initiated by MT2 receptor activation involves coupling to G α i proteins. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein Kinase A (PKA), affecting downstream transcriptional events.[7] The MT2 receptor can also inhibit the formation of cyclic GMP (cGMP).[7]

A key neurological correlate of **UCM765**'s action is its effect on the thalamic reticular nucleus (TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.^[8]^[9] Intravenous administration of **UCM765** (20 mg/kg) has been shown to significantly increase the firing rate (+91%) and burst firing activity of TRN neurons.^[8]^[9] This enhancement of TRN activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep (NREMS).^[8]^[10]





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